![molecular formula C17H13FN4OS B293414 6-(2-Fluorophenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293414.png)
6-(2-Fluorophenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Fluorophenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been extensively studied for its potential use in the field of medicinal chemistry. This compound belongs to the class of triazolo-thiadiazoles and has been shown to possess a range of interesting biological activities.
Wirkmechanismus
The mechanism of action of 6-(2-Fluorophenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of specific enzymes or receptors in the body, leading to the observed biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(2-Fluorophenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been extensively studied. This compound has been shown to possess potent antimicrobial, antiviral, anticancer, and antitubercular activities. It has also been shown to possess potent anticonvulsant and analgesic activities. In addition, this compound has been shown to possess antioxidant and anti-inflammatory activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-(2-Fluorophenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent biological activity. This compound has been shown to possess a range of interesting biological activities, making it a promising candidate for further study. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound.
Zukünftige Richtungen
There are several future directions for the study of 6-(2-Fluorophenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the main areas of future research is the development of more potent and selective analogs of this compound. Another area of future research is the study of the mechanism of action of this compound. Further studies are also needed to determine the safety and toxicity of this compound, as well as its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of 6-(2-Fluorophenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-methoxybenzyl hydrazine with 2-fluorobenzoyl isothiocyanate followed by the reaction of the resulting intermediate with 2-mercapto-5-methyl-1,3,4-thiadiazole. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
The potential use of 6-(2-Fluorophenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in the field of medicinal chemistry has been extensively studied. This compound has been shown to possess a range of interesting biological activities, including antimicrobial, antiviral, anticancer, and antitubercular activities. It has also been shown to possess potent anticonvulsant and analgesic activities.
Eigenschaften
Molekularformel |
C17H13FN4OS |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
6-(2-fluorophenyl)-3-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13FN4OS/c1-23-12-8-6-11(7-9-12)10-15-19-20-17-22(15)21-16(24-17)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3 |
InChI-Schlüssel |
VCPILGSHEHSZRA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=CC=C4F |
Kanonische SMILES |
COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=CC=C4F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B293331.png)
![7-[(4-chlorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B293333.png)
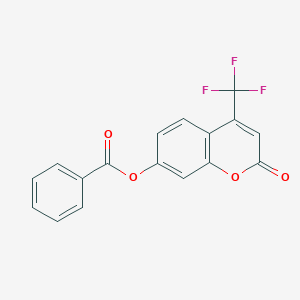

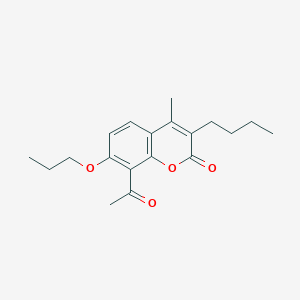
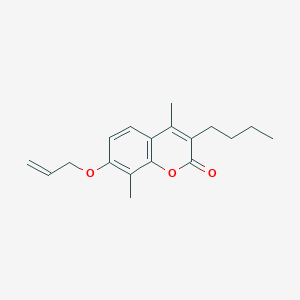

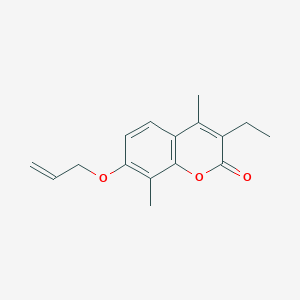
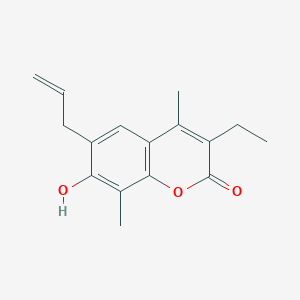
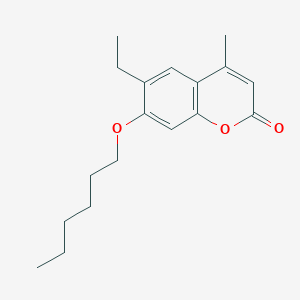

![ethyl 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B293350.png)
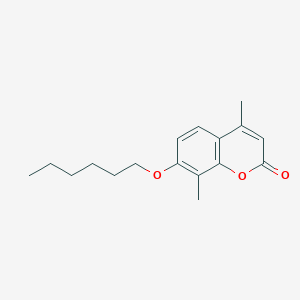
![ethyl 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B293355.png)